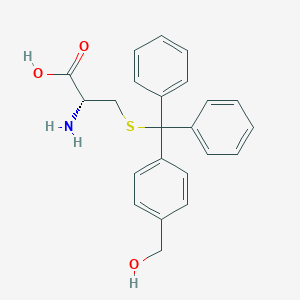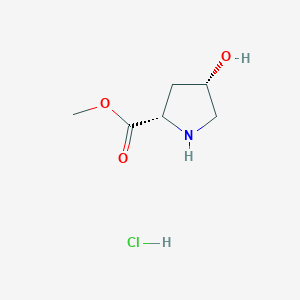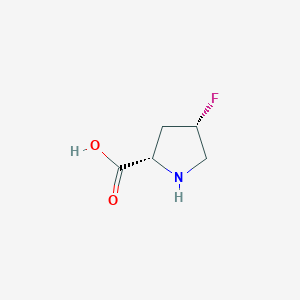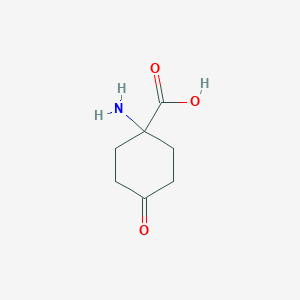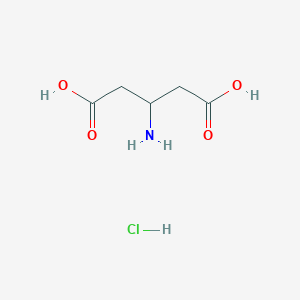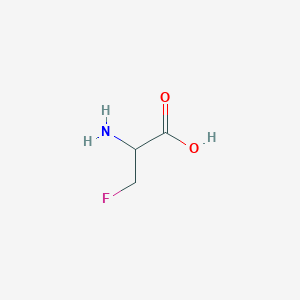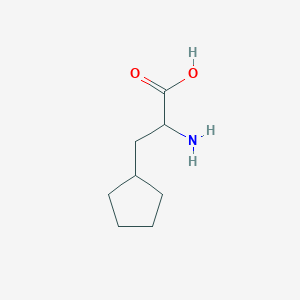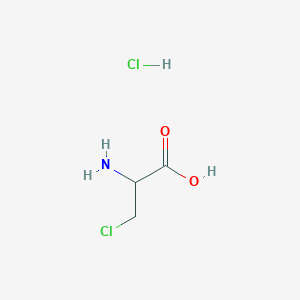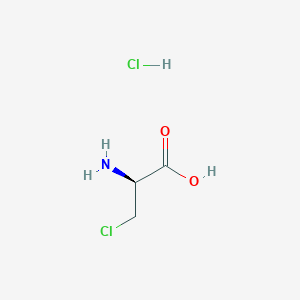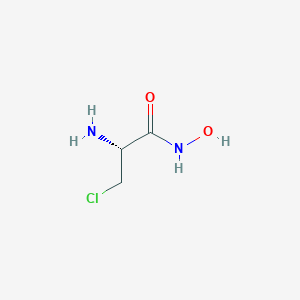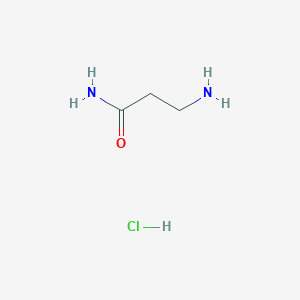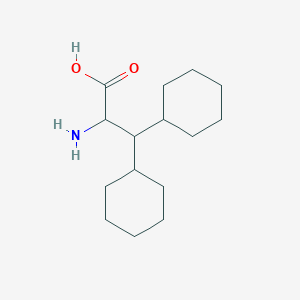
2-Methylleucine
Overview
Description
alpha-Methylleucine: is an organic compound belonging to the class of d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. The chemical formula for alpha-Methylleucine is C7H15NO2, and it is known for its role in various biochemical processes .
Mechanism of Action
Target of Action
The primary target of 2-Methylleucine, also known as alpha-Methylleucine, is the Branched-chain-amino-acid aminotransferase . This enzyme is involved in the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food, especially meat, dairy products, and legumes .
Mode of Action
It is known to interact with its target, the branched-chain-amino-acid aminotransferase .
Biochemical Pathways
Given its target, it is likely involved in the metabolic pathways of branched-chain amino acids . These pathways play crucial roles in protein synthesis and energy production within cells .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its target, it may influence the metabolism of branched-chain amino acids, potentially affecting protein synthesis and energy production within cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Methylleucine interacts with the enzyme Branched-chain-amino-acid aminotransferase, which is found in organisms like Escherichia coli . This interaction is part of the metabolic processes involving branched-chain amino acids .
Molecular Mechanism
It’s known to interact with Branched-chain-amino-acid aminotransferase . This enzyme plays a key role in the metabolism of branched-chain amino acids .
Metabolic Pathways
This compound is involved in the metabolic pathways of branched-chain amino acids . It interacts with the enzyme Branched-chain-amino-acid aminotransferase , which is involved in the metabolism of these amino acids .
Transport and Distribution
Amino acids, including leucine and its derivatives, are generally transported across cell membranes by specific transport proteins .
Subcellular Localization
Amino acids and their derivatives are generally found throughout the cell, including in the cytoplasm and within organelles such as mitochondria, where they participate in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylleucine can be achieved through several methods. One common approach involves the use of palladium-catalyzed methylation and microfluidic hydrogenation. This method has been utilized to produce radiolabeled versions of the compound for use in positron emission tomography (PET) imaging .
Industrial Production Methods: Industrial production of alpha-Methylleucine typically involves large-scale chemical synthesis using similar catalytic processes. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: alpha-Methylleucine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, alpha-Methylleucine can be converted into corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino acid derivatives.
Substitution: Substitution reactions, particularly involving the amino group, can lead to the formation of various substituted amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of alpha-Methylleucine, such as oxo derivatives, reduced amino acids, and substituted amino acids .
Scientific Research Applications
alpha-Methylleucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Utilized in the development of PET imaging probes for tumor detection.
Industry: Employed in the production of specialized amino acid derivatives for pharmaceuticals
Comparison with Similar Compounds
Leucine: An essential amino acid with a similar structure but without the methyl group on the alpha carbon.
Isoleucine: Another branched-chain amino acid with a different side chain structure.
Valine: A branched-chain amino acid with a simpler structure compared to alpha-Methylleucine.
Uniqueness: alpha-Methylleucine is unique due to its specific configuration and the presence of a methyl group on the alpha carbon. This structural difference imparts distinct biochemical properties and reactivity compared to other branched-chain amino acids .
Properties
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105743-53-1 | |
| Record name | alpha-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .ALPHA.-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylleucine interact with Escherichia coli branched-chain amino acid aminotransferase (eBCAT)?
A1: this compound acts as an external aldimine, mimicking the substrate in a later stage of the enzymatic reaction. X-ray crystallography studies revealed that this compound binds to the active site of eBCAT with specific interactions []:
Q2: What is the significance of studying this compound binding to eBCAT?
A2: Understanding how this compound interacts with eBCAT provides valuable insights into the enzyme's substrate recognition and catalytic mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



